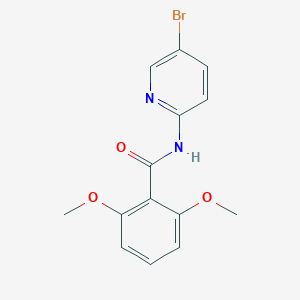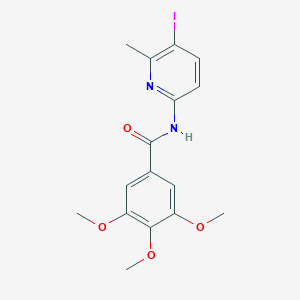
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide, also known as BMD-1, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects certain biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide involves the inhibition of certain enzymes and proteins that are involved in cancer cell growth and inflammation. Specifically, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has been found to inhibit the activity of the protein PARP-1, which is involved in DNA repair and cell survival. By inhibiting PARP-1, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can induce cell death in cancer cells. N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has also been found to inhibit the activity of the protein IKKβ, which is involved in inflammation. By inhibiting IKKβ, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can reduce inflammation.
Biochemical and Physiological Effects:
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has been found to inhibit the activity of certain enzymes involved in cholesterol metabolism. This suggests that N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide may have potential applications in the treatment of hypercholesterolemia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to target specific pathways and processes, which can lead to more precise results. However, one limitation of using N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide is its potential toxicity. Studies have shown that N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can be toxic to certain cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide. One area of interest is the potential use of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide in combination with other drugs for the treatment of cancer. Studies have shown that N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can enhance the effectiveness of certain chemotherapy drugs, making it a potential candidate for combination therapy. Another area of interest is the development of more specific inhibitors of PARP-1 and IKKβ, which could lead to more effective treatments for cancer and inflammatory diseases.
Synthesemethoden
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide involves a series of steps that are carefully controlled to produce the desired compound. The starting material for the synthesis is 2-methoxy-3,5-dichlorobenzoic acid, which is reacted with thionyl chloride to form the acid chloride. This acid chloride is then reacted with 5-bromo-6-methylpyridin-2-amine to produce the desired compound, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide can inhibit the growth of cancer cells, particularly in prostate cancer. N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Molekularformel |
C14H11BrCl2N2O2 |
|---|---|
Molekulargewicht |
390.1 g/mol |
IUPAC-Name |
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C14H11BrCl2N2O2/c1-7-10(15)3-4-12(18-7)19-14(20)9-5-8(16)6-11(17)13(9)21-2/h3-6H,1-2H3,(H,18,19,20) |
InChI-Schlüssel |
DPSCZMJJUUOCNX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=CC(=C2OC)Cl)Cl)Br |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244738.png)
![2-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244740.png)
![2,5-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244741.png)
![3-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244743.png)
![4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244746.png)
![3-chloro-4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244747.png)
![4-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244748.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)
![2,6-dimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244751.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B244756.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244758.png)
